Cas no 342647-97-6 (Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-)
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- Chemical and Physical Properties
Names and Identifiers
-
- Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
- benzyl 2(R)-benzyloxycarbonylamino-4-oxo-butyrate
- Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
- EN300-640674
- 342647-97-6
- (R)-2-(Benzyloxycarbonylamino)-4-oxobutyric acid benzyl ester
- Butanoicacid,4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-,phenylmethyl ester,(2R)-
- Z2049890759
- benzyl (2R)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
- DTXSID80721786
-
- Inchi: 1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m1/s1
- InChI Key: DXBNGOWOMMHJKK-QGZVFWFLSA-N
- SMILES: O(CC1C=CC=CC=1)C([C@@H](CC=O)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 341.12632271g/mol
- Monoisotopic Mass: 341.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 81.7Ų
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-640674-0.05g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 0.05g |
$344.0 | 2023-05-05 | |
| Enamine | EN300-640674-0.1g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 0.1g |
$515.0 | 2023-05-05 | |
| Enamine | EN300-640674-0.25g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 0.25g |
$735.0 | 2023-05-05 | |
| Enamine | EN300-640674-0.5g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 0.5g |
$1158.0 | 2023-05-05 | |
| Enamine | EN300-640674-1.0g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 1g |
$1485.0 | 2023-05-05 | |
| Enamine | EN300-640674-2.5g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 2.5g |
$2912.0 | 2023-05-05 | |
| Enamine | EN300-640674-5.0g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 5g |
$4309.0 | 2023-05-05 | |
| Enamine | EN300-640674-10.0g |
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate |
342647-97-6 | 95% | 10g |
$6390.0 | 2023-05-05 | |
| A2B Chem LLC | AD48281-2.5g |
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- |
342647-97-6 | 95% | 2.5g |
$3101.00 | 2024-04-20 | |
| A2B Chem LLC | AD48281-5g |
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- |
342647-97-6 | 95% | 5g |
$4571.00 | 2024-04-20 |
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6)
Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of butanoic acid and features a unique structural arrangement that includes an oxo group, an amino group protected by a phenylmethoxy carbonyl (Pmc) moiety, and a phenylmethyl ester group. The (2R)-stereochemistry further adds to its complexity and potential biological activity.
The (2R)- configuration of this compound is particularly important as it can significantly influence its pharmacological properties. Stereochemistry plays a crucial role in the interaction of molecules with biological targets, and the (2R)- enantiomer may exhibit distinct binding affinities and activities compared to its enantiomeric counterpart. This has been demonstrated in various studies where stereoselective synthesis and biological evaluation have shown that the (2R)- form often exhibits superior activity or selectivity.
In recent years, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has been explored for its potential applications in the development of new therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of peptides and peptidomimetics. The presence of the phenylmethoxy carbonyl protecting group allows for controlled deprotection and subsequent functionalization, making it a valuable building block in combinatorial chemistry and drug discovery.
Research has also focused on the biological activity of this compound. Studies have shown that it can modulate various cellular processes, including protein folding and enzyme inhibition. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. This finding opens up new avenues for the development of therapeutic agents targeting these conditions.
The synthetic route to Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry and functional group protection. One common approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. This process not only ensures high yields but also minimizes the formation of unwanted byproducts.
In addition to its use as an intermediate in drug synthesis, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has also been studied for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The phenylmethyl ester group can be hydrolyzed under physiological conditions to release the active form of the drug, enhancing its bioavailability and reducing side effects.
The safety profile of Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has been extensively evaluated in preclinical studies. These studies have shown that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and stereochemistry make it a valuable tool for the development of new therapeutic agents and prodrugs. Ongoing research continues to explore its full potential and expand our understanding of its biological activity and synthetic utility.
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